![molecular formula C23H21NO5S B2779537 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid CAS No. 879922-74-4](/img/structure/B2779537.png)
4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid” is a chemical compound with the molecular weight of 221.28 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 145-146 degrees Celsius .Aplicaciones Científicas De Investigación
Anticonvulsant Activities
Hydroxycoumarin derivatives, including 4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid, have demonstrated significant anticonvulsant activities. Studies using nicotine and corazole convulsion models showed these compounds protect animals from convulsion-induced death. They exhibit diverse mechanisms for their anticonvulsant action, indicating potential for further development as anticonvulsant agents (Yakovleva et al., 2020).
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, a related compound, possess high levels of antibacterial activity. These compounds have been tested against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).
Synthesis and Antimicrobial Activity
Synthesis processes for derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, related to the compound , have been developed. These derivatives have shown potential in antimicrobial activities, offering a foundation for the development of new therapeutic agents (Čačić et al., 2006).
Copper, Cobalt, and Nickel Complexes
Novel complexes with copper(II), cobalt(II), and nickel(II) using organic ligands derived from 4-hydroxy-chromen-2-one have been synthesized. These complexes show promising results in spectroscopic studies and could have significant applications in various scientific fields (Myannik et al., 2018).
Cytotoxic Activity
Compounds containing the benzothiazole moiety, similar to the compound of interest, have been explored for their cytotoxic activity against cancer cell lines. This suggests potential applications of such compounds in cancer research (El-Helw et al., 2019).
Corrosion Inhibitors
Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel, demonstrating high inhibition efficiencies. This indicates potential industrial applications for compounds with benzothiazole structures (Hu et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-2-6-13-11-14-18(12-16(13)25)29-17(8-5-10-20(26)27)21(22(14)28)23-24-15-7-3-4-9-19(15)30-23/h3-4,7,9,11-12,25H,2,5-6,8,10H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKDUYSPWWEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.